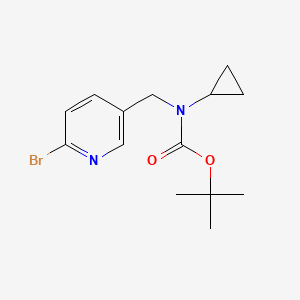
tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate: is a chemical compound with the molecular formula C₁₄H₁₉BrN₂O₂. It is a derivative of pyridine, featuring a bromine atom at the 6-position and a tert-butyl group attached to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate typically involves the following steps:
Bromination: : Starting with pyridine, bromination at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric chloride (FeCl₃).
Formation of Carbamate: : The brominated pyridine is then reacted with tert-butyl chloroformate and cyclopropylamine under basic conditions to form the carbamate derivative.
Industrial Production Methods
In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and control reaction conditions more precisely. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be replaced by other functional groups through oxidation reactions.
Reduction: : Reduction of the bromine atom to hydrogen can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: : The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄) is a widely used reducing agent.
Substitution: : Nucleophiles such as sodium azide (NaN₃) and sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of pyridine derivatives with different functional groups.
Reduction: : Production of pyridine derivatives with hydrogen atoms replacing bromine.
Substitution: : Formation of pyridine derivatives with various nucleophilic groups.
Scientific Research Applications
Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.
Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: : Application in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate can be compared with other similar compounds, such as:
Tert-Butyl (6-bromopyridin-3-yl)carbamate: : Similar structure but without the cyclopropyl group.
Tert-Butyl : (6-bromopyridin-3-yl)methylcarbamate : Similar structure but with a methoxyethyl group instead of cyclopropyl.
Properties
IUPAC Name |
tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17(11-5-6-11)9-10-4-7-12(15)16-8-10/h4,7-8,11H,5-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRAIDQRQHILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CN=C(C=C1)Br)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

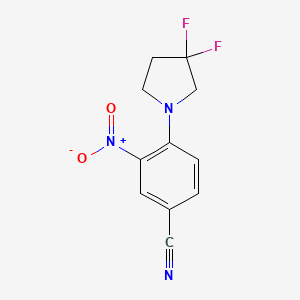
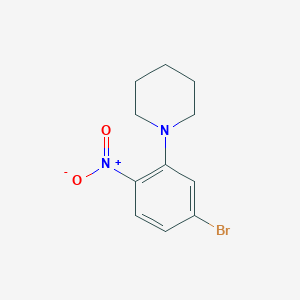
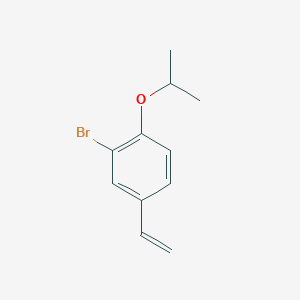
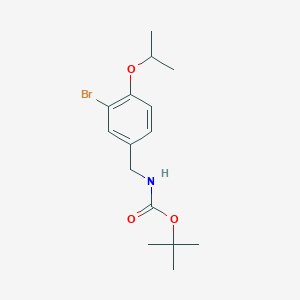
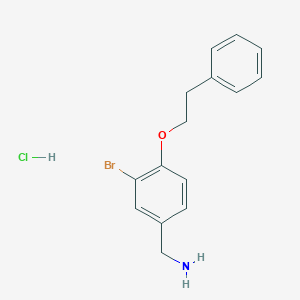
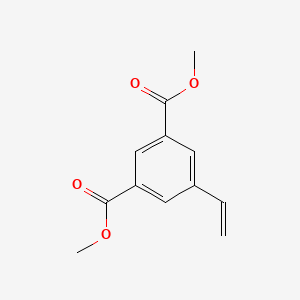
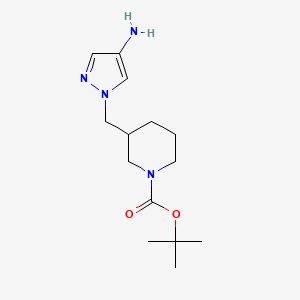
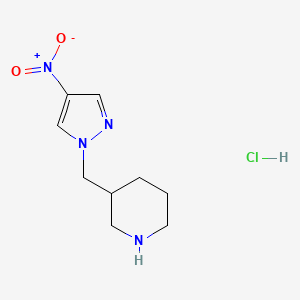
![5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B8158359.png)
![5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B8158360.png)
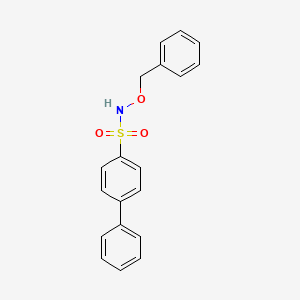
![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide](/img/structure/B8158367.png)
![Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B8158373.png)
